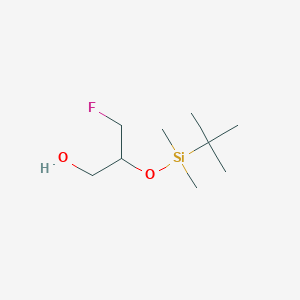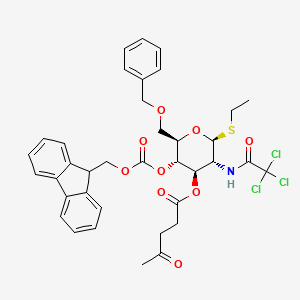
(2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyloxy group, an ethylthio group, and a trichloroacetamido group, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base such as triethylamine.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group in the presence of a base.
Formation of Ethylthio Group: The ethylthio group is introduced through a thiolation reaction, typically using an ethylthiol reagent in the presence of a suitable catalyst.
Addition of Trichloroacetamido Group: The trichloroacetamido group is added via an acylation reaction, using trichloroacetyl chloride and a base.
Esterification: The final step involves the esterification of the pyran ring with 4-oxopentanoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, nucleophiles, catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学研究应用
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(methylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxobutanoate
Uniqueness
The unique combination of functional groups in this compound, particularly the presence of the fluorenylmethoxycarbonyl protecting group, the benzyloxy group, the ethylthio group, and the trichloroacetamido group, distinguishes it from similar compounds. These groups confer specific reactivity and properties, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C37H38Cl3NO9S |
|---|---|
分子量 |
779.1 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-6-(phenylmethoxymethyl)-3-[(2,2,2-trichloroacetyl)amino]oxan-4-yl] 4-oxopentanoate |
InChI |
InChI=1S/C37H38Cl3NO9S/c1-3-51-34-31(41-35(44)37(38,39)40)33(49-30(43)18-17-22(2)42)32(29(48-34)21-46-19-23-11-5-4-6-12-23)50-36(45)47-20-28-26-15-9-7-13-24(26)25-14-8-10-16-27(25)28/h4-16,28-29,31-34H,3,17-21H2,1-2H3,(H,41,44)/t29-,31-,32-,33-,34+/m1/s1 |
InChI 键 |
KMXSRAMKYTUMAP-IZZVPOTPSA-N |
手性 SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
规范 SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


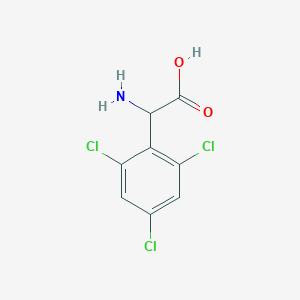
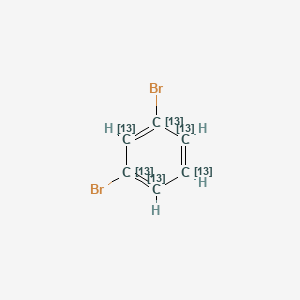
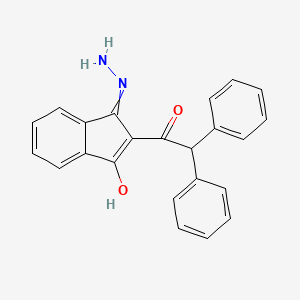
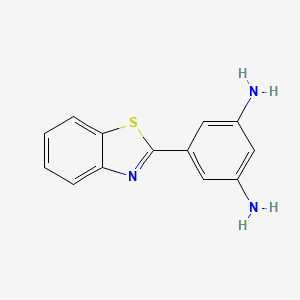
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
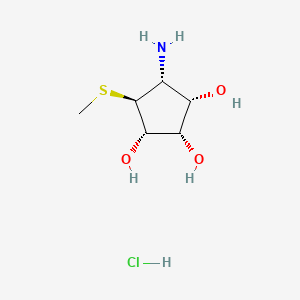
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
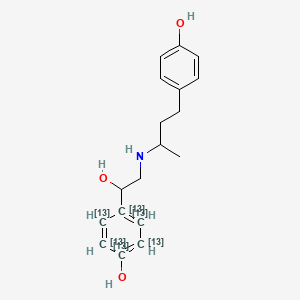
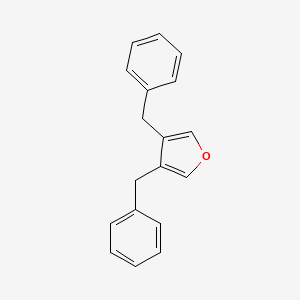
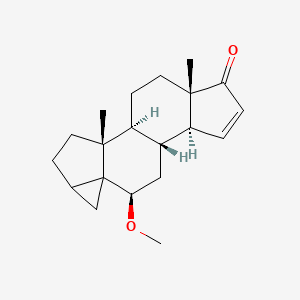
![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
